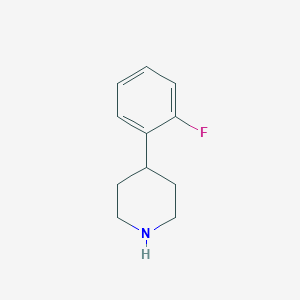

4-(2-Fluorofenil)Piperidina

Descripción general

Descripción

4-(2-Fluorophenyl)piperidine is an organic compound with the molecular formula C11H14FN. It is a derivative of piperidine, where a fluorophenyl group is attached to the fourth position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Aplicaciones Científicas De Investigación

4-(2-Fluorophenyl)piperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and receptor interactions.

Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Mecanismo De Acción

Target of Action

It belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds are known to interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.

Biochemical Pathways

Related compounds such as fentanyl analogs are known to affect various metabolic pathways . These can include reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, as well as phase II metabolic reactions like glucuronide or sulfate conjugate formation . The specific pathways affected by 4-(2-Fluorophenyl)Piperidine would require further study.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-(2-Fluorophenyl)Piperidine are not fully characterized yet. It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Piperidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to understand these aspects .

Dosage Effects in Animal Models

The effects of 4-(2-Fluorophenyl)Piperidine at different dosages in animal models have not been reported. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 4-(2-Fluorophenyl)Piperidine are not well-characterized. Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Subcellular Localization

The subcellular localization of 4-(2-Fluorophenyl)Piperidine and any effects on its activity or function are not well-characterized. Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperidine typically involves the reaction of 2-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of 4-(2-Fluorophenyl)piperidine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Fluorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted phenylpiperidines depending on the substituent introduced.

Comparación Con Compuestos Similares

4-Phenylpiperidine: Lacks the fluorine atom, resulting in different pharmacological properties.

1-(2-Fluorophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring, leading to variations in biological activity.

4-Benzylpiperidine: Features a benzyl group instead of a fluorophenyl group, affecting its chemical reactivity and applications.

Uniqueness: 4-(2-Fluorophenyl)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding interactions with biological targets. This makes it a valuable compound in drug discovery and development .

Actividad Biológica

4-(2-Fluorophenyl)piperidine is an organic compound recognized for its potential applications in medicinal chemistry and pharmacology. This compound, with the molecular formula C11H14FN, features a fluorophenyl group at the fourth position of the piperidine ring, which influences its biological activity and interaction with various molecular targets.

4-(2-Fluorophenyl)piperidine serves as a significant building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it a versatile compound in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C11H14FN |

| Molecular Weight | 183.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-(2-Fluorophenyl)piperidine is largely attributed to its interactions with specific receptors and enzymes. It is hypothesized to function through mechanisms similar to other piperidine derivatives, which may include:

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Modulation : The compound could act as an inhibitor or activator of various enzymes involved in metabolic pathways.

Biochemical Pathways

Research indicates that piperidine derivatives can affect several biochemical pathways, including those involved in cell signaling and gene expression. However, the precise biochemical pathways affected by 4-(2-Fluorophenyl)piperidine require further investigation.

In Vitro Studies

In vitro studies have demonstrated that 4-(2-Fluorophenyl)piperidine exhibits significant biological activity, particularly in modulating neuronal signaling pathways. For instance, studies involving similar compounds have shown effects on dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.

Case Studies

- Neurological Applications : A study explored the use of piperidine derivatives in managing conditions like depression and anxiety by modulating neurotransmitter levels. The findings indicated that compounds structurally related to 4-(2-Fluorophenyl)piperidine could enhance serotonin receptor activity, leading to improved mood regulation.

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of piperidine derivatives against various pathogens. Results suggested that these compounds possess moderate antibacterial activity, warranting further exploration into their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the unique properties of 4-(2-Fluorophenyl)piperidine relative to other piperidine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Phenylpiperidine | Lacks fluorine; different pharmacological properties | Lower receptor affinity |

| 1-(2-Fluorophenyl)piperazine | Piperazine ring instead of piperidine; varied effects on biological targets | Different therapeutic applications |

| 4-Benzylpiperidine | Benzyl group instead of fluorophenyl; affects reactivity | Distinct metabolic pathways |

Propiedades

IUPAC Name |

4-(2-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGZYFMLKMITDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611808 | |

| Record name | 4-(2-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180161-17-5 | |

| Record name | 4-(2-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.